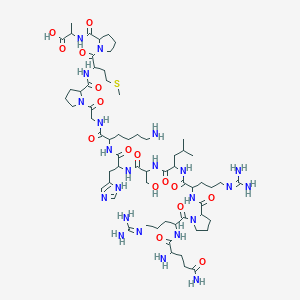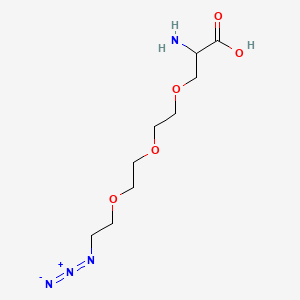
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’isothiocyanate de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle est un composé organique complexe doté d’applications significatives dans divers domaines de la recherche scientifique. Ce composé est un dérivé du glucose et présente plusieurs groupes acétyle, un groupe acétamido et un groupe fonctionnel isothiocyanate. Sa structure unique lui permet de participer à diverses réactions chimiques et le rend précieux dans la synthèse d’autres molécules complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’isothiocyanate de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle implique généralement l’acétylation du 2-désoxy-D-glucose suivie de l’introduction du groupe acétamido. Le groupe isothiocyanate est ensuite introduit par réaction avec du thiophosgène ou un réactif similaire. Les conditions de réaction nécessitent souvent des solvants anhydres et des températures contrôlées pour assurer des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle rigoureux des conditions de réaction pour maintenir la cohérence et la qualité. Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
L’isothiocyanate de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe isothiocyanate peut participer à des réactions de substitution nucléophile.
Hydrolyse : Les groupes acétyle peuvent être hydrolysés en milieu acide ou basique pour donner les groupes hydroxyle correspondants.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes.
Réactifs et conditions courants
Anhydride acétique : Utilisé pour les réactions d’acétylation.
Acide chlorhydrique ou hydroxyde de sodium : Utilisé pour les réactions d’hydrolyse.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent les dérivés désacétylés, les isothiocyanates substitués et diverses formes oxydées ou réduites du composé .
Applications de la recherche scientifique
L’isothiocyanate de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de glucides complexes et de glycosides.
Biologie : Employé dans l’étude des interactions glucide-protéine et comme sonde en glycomique.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, notamment dans le ciblage des infections bactériennes et virales.
Applications De Recherche Scientifique
2-Acetamido-3,4,6-tri-o-acetyl-2-deoxy-beta-d-glucopyranosyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in glycomics.
Medicine: Investigated for its potential use in drug development, particularly in targeting bacterial and viral infections.
Mécanisme D'action
Le mécanisme d’action de l’isothiocyanate de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle implique son interaction avec des molécules biologiques par l’intermédiaire de son groupe isothiocyanate. Ce groupe peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et autres biomolécules, entraînant des modifications qui peuvent modifier leur fonction. Les groupes acétyle peuvent également être hydrolysés pour révéler des groupes hydroxyle, qui peuvent participer à des liaisons hydrogène et à d’autres interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-α-D-glucopyrannosyle
- Chlorure de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-α-D-galactopyrannosyle
Unicité
L’isothiocyanate de 2-acétamido-3,4,6-tri-O-acétyl-2-désoxy-β-D-glucopyrannosyle est unique en raison de son groupe fonctionnel isothiocyanate, qui confère une réactivité distincte par rapport à ses homologues chlorés. Cela le rend particulièrement précieux dans les applications nécessitant des modifications covalentes spécifiques des biomolécules .
Propriétés
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-isothiocyanatooxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O8S/c1-7(18)17-12-14(24-10(4)21)13(23-9(3)20)11(5-22-8(2)19)25-15(12)16-6-26/h11-15H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMDNJALVHCMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=C=S)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12317757.png)




![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317799.png)
![5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12317806.png)


